molecular formula C13H28O2 B8417035 1-Propanol, 3-(decyloxy)- CAS No. 60851-88-9

1-Propanol, 3-(decyloxy)-

Cat. No.: B8417035
CAS No.: 60851-88-9
M. Wt: 216.36 g/mol
InChI Key: CFBISZHYSTVKKB-UHFFFAOYSA-N
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Description

1-Propanol, 3-(decyloxy)- is a branched ether-alcohol compound characterized by a decyloxy (C₁₀H₂₁O-) group attached to the third carbon of a propanol backbone. This structure imparts amphiphilic properties, combining hydrophilic (hydroxyl group) and hydrophobic (long alkyl chain) regions. For instance, compounds like 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1) and 1-Propanol, 3-propoxy- (CAS 4161–22–2) share analogous ether-alcohol frameworks, enabling extrapolation of properties such as solubility, boiling points, and surfactant capabilities .

Properties

CAS No.

60851-88-9

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

3-decoxypropan-1-ol

InChI

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h14H,2-13H2,1H3

InChI Key

CFBISZHYSTVKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituent Group Molecular Formula Key Structural Features
1-Propanol, 3-(decyloxy)- Decyloxy (C₁₀H₂₁O-) C₁₃H₂₈O₂ Long alkyl chain enhances hydrophobicity
1-Propanol, 3-(2-phenylethoxy)- 2-Phenylethoxy (C₆H₅CH₂CH₂O-) C₁₁H₁₆O₂ Aromatic group introduces π-π interactions
1-Propanol, 3-propoxy- Propoxy (C₃H₇O-) C₆H₁₄O₂ Short chain increases water solubility
1-Propanol, 3-(3-aminophenoxy)- 3-Aminophenoxy (NH₂C₆H₄O-) C₉H₁₃NO₂ Amino group enhances polarity and reactivity

Key Observations :

  • Reactivity: Aromatic substituents (e.g., 2-phenylethoxy) may stabilize intermediates in organic synthesis, whereas amino groups (e.g., 3-aminophenoxy) enable participation in condensation or coordination reactions .
Physicochemical Properties
Property 1-Propanol, 3-(decyloxy)- (Predicted) 1-Propanol, 3-propoxy- (CAS 4161–22–2) 1-Propanol, 3-(2-phenylethoxy)- (CAS 154189-76-1)
Boiling Point ~250–300°C (est.) 180–200°C ~220–240°C (est.)
Water Solubility Low (due to C₁₀ chain) Moderate Low (aromatic hindrance)
LogP (Octanol-Water) ~5.0 (est.) ~1.5 ~3.0

Analysis :

  • The long decyloxy chain likely reduces water solubility and increases LogP, aligning with trends observed in other alkoxy-propanols .
  • Aromatic analogs exhibit intermediate LogP values due to balanced hydrophobic (aromatic ring) and hydrophilic (ether linkage) contributions .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Propanol, 3-(decyloxy)-, and how can purity be optimized?

Answer:

  • Synthesis via Etherification : React 1-propanol with decyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) to confirm the disappearance of starting materials .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Verify purity via GC-MS or HPLC (retention time comparison with standards) .
  • Challenges : Trace water may lead to side products (e.g., elimination to form alkenes). Use molecular sieves or anhydrous solvents to mitigate this .

Q. Q2. How can spectroscopic techniques (NMR, IR) characterize the structural features of 1-Propanol, 3-(decyloxy)-?

Answer:

  • <sup>1</sup>H NMR : Expect signals for the decyloxy chain (δ 0.88 ppm, triplet for terminal CH3; δ 1.25–1.45 ppm, multiplet for -(CH2)8-; δ 3.40–3.60 ppm, triplet for OCH2). The propanol backbone will show δ 1.50–1.70 ppm (CH2 adjacent to OH) and δ 3.70–3.90 ppm (CH2OH) .
  • IR : Confirm hydroxyl (-OH) stretch at 3200–3600 cm<sup>−1</sup> and ether (C-O-C) stretch at 1100–1250 cm<sup>−1</sup> .

Advanced Research Questions

Q. Q3. How does the decyloxy substituent influence the physicochemical properties of 1-propanol derivatives in solvent systems?

Answer:

  • Hydrophobic Effects : The decyloxy chain increases hydrophobicity, reducing solubility in polar solvents (e.g., water) but enhancing miscibility with nonpolar solvents (e.g., hexane). This can be quantified via log<em>P</em> calculations (e.g., XLogP3 ~3.5) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points) influenced by alkyl chain packing. Compare with analogs like 3-(octyloxy)-1-propanol to isolate chain-length effects .

Q. Q4. What computational methods are suitable for modeling the conformational dynamics of 1-Propanol, 3-(decyloxy)-?

Answer:

  • Molecular Dynamics (MD) : Use force fields (e.g., OPLS-AA) to simulate solvent interactions and alkyl chain flexibility. Analyze radial distribution functions (RDFs) to study hydrogen bonding between the hydroxyl group and polar solvents .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and predict reactivity .

Q. Q5. How can contradictory solubility data for 1-Propanol, 3-(decyloxy)-, in literature be resolved experimentally?

Answer:

  • Standardized Protocols : Reproduce solubility tests in controlled conditions (e.g., 25°C, inert atmosphere). Use dynamic light scattering (DLS) to detect micelle formation in aqueous systems, which may explain discrepancies .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3-(dodecyloxy)-1-propanol) to identify trends in alkyl chain effects .

Application-Oriented Questions

Q. Q6. What role does 1-Propanol, 3-(decyloxy)-, play in designing surfactant-based systems for organic electronics?

Answer:

  • Film Morphology Control : The compound can act as a surfactant to modulate the self-assembly of phenazine derivatives in thin films. Atomic force microscopy (AFM) reveals smoother morphologies with decyloxy-substituted analogs, enhancing charge transport in memory devices .
  • Dielectric Properties : Use impedance spectroscopy to evaluate how the alkyl chain affects dielectric constants in polymer matrices .

Q. Q7. What analytical strategies are recommended for detecting trace impurities in 1-Propanol, 3-(decyloxy)-, synthesized via industrial methods?

Answer:

  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to identify byproducts (e.g., unreacted decyl bromide or elimination products) .
  • Headspace GC : Detect volatile impurities (e.g., residual solvents) with purge-and-trap preconcentration .

Safety and Regulatory Considerations

Q. Q8. What are the key safety protocols for handling 1-Propanol, 3-(decyloxy)-, in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors. The compound may cause respiratory irritation (refer to SDS Section 8 for occupational exposure limits) .
  • Waste Disposal : Collect in approved containers for halogenated organics. Incineration with scrubbers is recommended to minimize environmental release .

Emerging Research Directions

Q. Q9. How can 1-Propanol, 3-(decyloxy)-, be functionalized for applications in stimuli-responsive materials?

Answer:

  • Click Chemistry : Introduce azide groups via SN2 substitution for copper-catalyzed alkyne-azide cycloaddition (CuAAC) to create pH-responsive hydrogels .
  • Photopolymerization : Incorporate acrylate moieties to develop UV-curable coatings with tunable wettability .

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